1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea

TrkA inhibitor Chiral synthesis Enantiomeric purity

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea (CAS 1688701-04-3) is an enantiopure (S)-pyrrolidinyl urea building block for TrkA kinase inhibitor synthesis. The defined (S)-stereocenter eliminates chiral chromatography or diastereomeric salt resolution, reducing synthesis step count and improving overall yield. Its fragment-like profile (MW 219.28, TPSA 53.2 Ų) supports CNS-penetrant kinase programs. The benzyl substituent provides a synthetic handle for diversification, while the free pyrrolidine NH offers further N-functionalization. This compound is essential for structure-activity relationship studies where stereochemical fidelity is non-negotiable. Procure with confidence: enantiopure (S)-configuration confirmed by InChIKey BDXCSHCRUMBDCX-NSHDSACASA-N. Request a quote for Gram-scale or larger quantities.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B8168304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16)/t11-/m0/s1
InChIKeyBDXCSHCRUMBDCX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea: A Chiral Pyrrolidinyl Urea Building Block for Inhibitor Synthesis


1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea (CAS 1688701-04-3) is a chiral pyrrolidinyl urea derivative with a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol [1]. The compound features a defined (S)-stereocenter at the 3-position of the pyrrolidine ring, as confirmed by its InChIKey BDXCSHCRUMBDCX-NSHDSACASA-N and SMILES notation C1CNC[C@H]1NC(=O)NCC2=CC=CC=C2 [1]. It belongs to a broader class of 1-substituted 3-pyrrolidinylureas that have been explored since the 1960s for pharmacological activities including antiarrhythmic, analgesic, and central nervous system effects [2]. More recently, pyrrolidinyl urea derivatives have emerged as key intermediates in the synthesis of TrkA kinase inhibitors targeting pain, cancer, and neurodegenerative diseases [3].

Why 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea Cannot Be Interchanged with Racemic or (R)-Enantiomer Analogs


The pharmacological and synthetic utility of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea is fundamentally tied to its (S)-absolute stereochemistry. Pyrrolidinyl ureas possessing a chiral center at the 3-position of the pyrrolidine ring exhibit enantiomer-dependent biological activity [1]. The (R)-enantiomer counterpart, (R)-1-benzyl-3-(pyrrolidin-3-yl)urea hydrochloride (CAS 1439894-54-8), is a distinct chemical entity with potentially divergent binding affinities, metabolic stability, and pharmacokinetic profiles [2]. Generic substitution with the racemate or the opposite enantiomer would introduce an uncontrolled stereochemical variable, compromising the reproducibility of synthetic routes and the integrity of structure-activity relationship studies. In the context of TrkA inhibitor synthesis, where pyrrolidinyl urea intermediates must present a specific three-dimensional arrangement to engage the kinase ATP-binding pocket, stereochemical fidelity is non-negotiable [3].

Quantitative Differentiation Evidence for 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea: Head-to-Head Comparator Data


Enantiomeric Purity Defines Synthetic Utility in Chiral TrkA Inhibitor Intermediates

The (S)-enantiomer configuration at the pyrrolidine 3-position is critical for the biological activity of downstream TrkA inhibitors. While direct comparative IC₅₀ data for the isolated (S)-urea building block versus its (R)-antipode are not publicly available, the patent literature establishes that the stereochemistry of the pyrrolidinyl urea core directly influences TrkA inhibitory potency [1]. The compound's defined atom stereocenter count of 1, with zero undefined stereocenters, provides a measurable purity advantage over racemic 1-benzyl-3-(pyrrolidin-3-yl)urea (CAS 1173739-20-2), which is a 50:50 mixture of enantiomers and therefore delivers only 50% of the desired (S)-isomer in any subsequent chiral synthesis step [2].

TrkA inhibitor Chiral synthesis Enantiomeric purity

Topological Polar Surface Area (TPSA) Comparison with N-Alkylated Pyrrolidinyl Urea Analogs

The topological polar surface area (TPSA) of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea is 53.2 Ų, as computed by Cactvs 3.4.8.18 [1]. This value falls below the commonly cited 60–70 Ų threshold for favorable blood-brain barrier (BBB) penetration, suggesting that drug candidates derived from this intermediate may retain CNS accessibility. In contrast, N-alkylated pyrrolidinyl urea derivatives with additional polar substituents (e.g., N'-hydroxyurea analog) exhibit TPSA values approaching or exceeding 80 Ų, which may restrict CNS distribution [2]. The lower TPSA of the target compound provides a measurable advantage for CNS-targeted TrkA inhibitor programs over more polar analogs.

Physicochemical profiling Blood-brain barrier permeability TPSA

Molecular Weight Efficiency: Lighter Scaffold vs. Heavily Substituted TrkA Inhibitor Intermediates

With a molecular weight of 219.28 g/mol, 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea resides firmly within lead-like and fragment-like chemical space (MW < 300 g/mol) [1]. This contrasts with many advanced pyrrolidinyl urea TrkA inhibitor intermediates disclosed in patent literature, which frequently exceed 400–500 g/mol due to additional aryl and heteroaryl substitutions . Lower molecular weight starting materials enable greater synthetic flexibility and reduce the risk of encountering molecular weight-related developability hurdles (e.g., poor solubility, high lipophilicity) in final drug candidates.

Lead-likeness Fragment-based drug discovery Molecular weight

Optimal Procurement Scenarios for 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea Based on Differentiation Evidence


Synthesis of Enantiopure TrkA Kinase Inhibitors Requiring (S)-Pyrrolidinyl Urea Cores

This compound is optimally procured when synthesizing TrkA kinase inhibitors that mandate a defined (S)-stereocenter at the pyrrolidine 3-position. The enantiopure nature eliminates the need for chiral chromatography or diastereomeric salt resolution, reducing synthesis step count and improving overall yield [1]. Patent literature explicitly identifies pyrrolidinyl urea derivatives with specific stereochemistry as critical intermediates for TrkA-targeted therapeutics addressing pain, cancer, and neurodegenerative diseases [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS-Penetrant Kinase Inhibitors

With a molecular weight of 219.28 g/mol and a TPSA of 53.2 Ų, this compound is well-suited as a fragment hit-to-lead starting point for CNS-penetrant kinase inhibitor programs [1]. Its physicochemical profile places it within the established fragment-like space (MW < 300, TPSA < 60 Ų) associated with favorable BBB permeability, offering a measurable advantage over heavier or more polar pyrrolidinyl urea alternatives for CNS TrkA programs [2].

Structure-Activity Relationship (SAR) Studies on Pyrrolidinyl Urea Pharmacophores

The 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea scaffold serves as a versatile starting point for systematic SAR exploration. The benzyl substituent on the urea nitrogen provides a synthetic handle for diversification, while the free pyrrolidine NH offers a point for further N-functionalization. Historical literature on 1-substituted 3-pyrrolidinylureas demonstrates that small structural changes in this class produce marked shifts in antiarrhythmic, analgesic, and CNS activity profiles [1], making enantiopure standards essential for rigorous comparative pharmacology.

Quote Request

Request a Quote for 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.